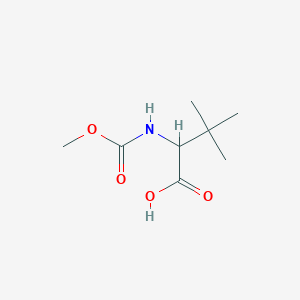

N-Methoxycarbonyl-L-tert-leucine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)5(6(10)11)9-7(12)13-4/h5H,1-4H3,(H,9,12)(H,10,11) |

InChI Key |

NWPRXAIYBULIEI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Characterization and Applications of N-Methoxycarbonyl-L-tert-leucine

Executive Summary N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine) represents a critical chiral building block in modern antiretroviral pharmacotherapy. As the direct precursor to the HIV protease inhibitor Atazanavir (Reyataz) , its structural integrity—specifically the steric bulk of the tert-butyl group and the carbamate protection—dictates the pharmacokinetic stability and binding affinity of the final drug substance. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, and quality control methodologies for researchers in process chemistry and drug development.

Chemical Identity & Structural Analysis[1][2]

Moc-L-tert-leucine is a protected non-natural amino acid. Unlike leucine, which possesses an isobutyl side chain, tert-leucine features a tert-butyl group directly attached to the

-

IUPAC Name: (2S)-2-[(methoxycarbonyl)amino]-3,3-dimethylbutanoic acid[2][3][4]

-

Common Name: Moc-L-tert-leucine; N-(Methoxycarbonyl)-L-tert-leucine[2][3][5]

-

Molecular Formula:

[2][4][6] -

Stereochemistry: L-isomer (S-configuration at the

-carbon)

Structural Significance: The methoxycarbonyl (Moc) group serves a dual purpose: it acts as an amine protecting group during peptide coupling and, in the final drug context, mimics the peptide bond hydration state, facilitating hydrogen bonding within the HIV protease active site.

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for process optimization.

| Property | Value / Description | Context |

| Physical State | White to off-white crystalline powder | Solid-state handling |

| Melting Point | 108°C – 110°C | Purity indicator; sharp MP indicates high crystallinity |

| Boiling Point | ~320.9°C (Predicted) | High thermal stability; not volatile |

| Density | 1.126 g/cm³ (Predicted) | Bulk density considerations for packaging |

| Solubility | Soluble in Ethyl Acetate, Methanol, Ethanol | Process solvents for extraction/crystallization |

| Water Solubility | ~26.4 g/L (20°C) | Moderate; amphiphilic nature due to carbamate/COOH |

| pKa (COOH) | 4.46 ± 0.10 (Predicted) | Acidic; requires basic buffer for deprotonation |

| LogP | 0.83 | Lipophilic enough for membrane permeability but soluble in polar organics |

| Chirality | L-Isomer (S) | Critical Quality Attribute (CQA) ; D-isomer is an impurity |

Mechanistic Insight: The tert-butyl group creates a "steric umbrella," shielding the adjacent peptide bond.[1] In Atazanavir, this prevents the protease enzyme from cleaving the inhibitor, thereby extending the drug's half-life.

Synthesis & Manufacturing Pathways

The industrial synthesis of Moc-L-tert-leucine typically employs a Schotten-Baumann reaction . This involves the acylation of L-tert-leucine with methyl chloroformate under basic conditions.

Protocol Overview:

-

Dissolution: L-tert-leucine is dissolved in a basic aqueous solution (NaOH/Water) or a biphasic system (Dioxane/NaOH). High pH (>10) is maintained to keep the amino group nucleophilic.

-

Acylation: Methyl chloroformate is added dropwise at controlled temperatures (0°C to ambient) to prevent hydrolysis of the reagent.

-

Acidification: Post-reaction, the mixture is washed with organic solvent (DCM) to remove unreacted organics, then the aqueous layer is acidified (HCl) to precipitate the Moc-L-tert-leucine or extract it into Ethyl Acetate.[9]

-

Crystallization: The product is crystallized, often from Hexane/Ethyl Acetate, to ensure enantiomeric purity.

Diagram 1: Synthesis Workflow

Caption: Synthesis of Moc-L-tert-leucine via Schotten-Baumann acylation of L-tert-leucine.

Analytical Characterization

Validating the identity and purity of Moc-L-tert-leucine requires a multi-modal approach.

A. Nuclear Magnetic Resonance (1H NMR)

The NMR spectrum confirms the presence of the tert-butyl group and the methoxycarbonyl moiety.

-

Solvent: CDCl₃ (Deuterated Chloroform)

-

Key Signals:

-

5.25 (d, 1H, NH): Amide proton, doublet indicates coupling to

-

4.19 (d, 1H,

- 3.70 (s, 3H, O-CH₃): The methyl group of the carbamate (Moc).

- 1.03 (s, 9H, t-Butyl): The characteristic singlet of the trimethyl group.

-

5.25 (d, 1H, NH): Amide proton, doublet indicates coupling to

B. High-Performance Liquid Chromatography (HPLC)

Methodology for Purity & Related Substances:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in Water (Acidic pH ensures COOH remains protonated, improving peak shape).

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 210 nm (Carbonyl absorption).

Methodology for Enantiomeric Purity (Chiral HPLC):

-

Column: Chiralpak AD-H or IA (Amylose-based stationary phases).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Objective: Separate L-isomer (Product) from D-isomer (Impurity). Target: >99.5% ee.

Pharmaceutical Applications

Moc-L-tert-leucine is the "left-wing" cap of the Atazanavir molecule. It is coupled to a hydrazine derivative and subsequently reacted with a chloromethyl ketone intermediate.[9]

Structure-Activity Relationship (SAR):

-

Metabolic Stability: The tert-butyl group blocks access to the peptide bond, preventing cleavage by mammalian proteases.[1]

-

Binding Affinity: The methoxycarbonyl group forms hydrogen bonds with the backbone amides of the HIV protease active site (Asp25/Asp25'), mimicking the transition state of the viral polypeptide substrate.

Diagram 2: Role in Atazanavir Synthesis

Caption: Incorporation of Moc-L-tert-leucine into the Atazanavir scaffold.

Handling, Stability & Safety

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed.

-

Stability: Stable under normal temperatures and pressures. Avoid strong oxidizing agents.

-

Safety (GHS Classification):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Wear nitrile gloves, safety goggles, and use a dust mask/respirator (N95) when handling powder to prevent inhalation.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11263950, N-(Methoxycarbonyl)-L-tert-leucine. Retrieved from [Link]

- Xu, Z., et al. (2002). Process for the Preparation of Atazanavir Bisulfate. Organic Process Research & Development.

Sources

- 1. zhishangchem.com [zhishangchem.com]

- 2. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. N-(Methoxycarbonyl)-L-tert-leucine | LGC Standards [lgcstandards.com]

- 5. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]

- 6. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Moc-L-tert-Leucine|162537-11-3|Gyrochem (Puyi Chemical) [gyrochem.com]

- 8. atul.co.in [atul.co.in]

- 9. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cris.unibo.it [cris.unibo.it]

Solubility Profile of N-Methoxycarbonyl-L-tert-leucine in Organic Solvents: A Framework for Experimental Determination and Theoretical Prediction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine) is a critical chiral intermediate in the synthesis of pharmaceuticals, most notably the HIV protease inhibitor Atazanavir[1]. The efficiency of its synthesis, purification, and formulation is profoundly dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive framework for researchers and process chemists to determine and understand the solubility profile of Moc-L-tert-leucine. In the absence of extensive published quantitative data, this document emphasizes the foundational principles, predictive models, and a robust experimental methodology required to generate a reliable solubility profile. We will explore the molecule's physicochemical properties, delve into theoretical models like Hansen Solubility Parameters (HSP) and COSMO-RS for intelligent solvent selection, and provide a detailed, self-validating protocol for the isothermal equilibrium method of solubility determination.

Introduction: The Significance of a Solubility Profile

In pharmaceutical development and manufacturing, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely an academic exercise; it is a cornerstone of process optimization. For a molecule like this compound, a detailed solubility profile informs:

-

Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is crucial for achieving high purity and yield. A patent for a related process notes the differing solubilities of stereoisomeric amine salts in organic solvents as a key factor in purification[2].

-

Reaction Kinetics: The rate and completeness of synthetic steps often depend on the concentration of reactants in the solution phase.

-

Process Safety and Efficiency: Choosing solvents with favorable solubility can reduce overall solvent volume, minimize waste, and improve process throughput.

-

Formulation Development: Although an intermediate, understanding its solubility provides insights that can be valuable for downstream processing and formulation of the final API.

This guide provides the necessary tools for a scientist to systematically approach the challenge of defining the solubility of this important molecule across a relevant spectrum of organic media.

Physicochemical Properties of this compound

To predict how a molecule will behave in different solvents, we must first understand the molecule itself. The structure of Moc-L-tert-leucine features two key functional domains that dictate its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₄ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][3] |

| Melting Point | 108-109 °C | [3] |

| LogP | 0.832 (at 21 °C) | [1] |

| pKa | 4.46 ± 0.10 (Predicted) | [1] |

Structural Analysis and Its Implications for Solubility:

-

The N-Methoxycarbonyl Group (-NH-CO-OCH₃): This urethane protecting group introduces polarity. The amide proton can act as a hydrogen bond donor, while the carbonyl and ether oxygens are hydrogen bond acceptors. This functionality suggests favorable interactions with polar solvents (protic and aprotic).

-

The Carboxylic Acid Group (-COOH): This is a highly polar, acidic group capable of strong hydrogen bonding, contributing significantly to solubility in polar protic solvents.

-

The tert-Leucine Side Chain (-C(CH₃)₃): This bulky, non-polar (hydrophobic) tert-butyl group dominates the steric and non-polar character of the molecule. It will favor interactions with non-polar solvents through van der Waals forces. The lack of solubility of amino acids in non-polar hydrocarbons is due to the inability of these solvents to overcome the strong intermolecular forces in the solid amino acid[4].

The overall solubility of Moc-L-tert-leucine is therefore a delicate balance between the polar, hydrogen-bonding character of its headgroup and the hydrophobic nature of its bulky side chain. This duality is why a range of solvents must be tested to establish a complete profile.

Theoretical Framework for Solubility

A purely empirical, trial-and-error approach to solvent screening is inefficient. A robust theoretical framework allows for the intelligent selection of solvents and provides a basis for interpreting experimental results.

The Principle of "Like Dissolves Like"

This fundamental principle states that solutes dissolve best in solvents with similar intermolecular forces[5]. For Moc-L-tert-leucine, this means:

-

Polar Protic Solvents (e.g., methanol, ethanol, water): Are expected to be effective due to their ability to form hydrogen bonds with the carboxylic acid and methoxycarbonyl groups. Indeed, the compound is known to be soluble in methanol[1][3].

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Ethyl Acetate): Can accept hydrogen bonds and engage in dipole-dipole interactions. Ethyl acetate is reported as a good solvent for this compound[1][3].

-

Non-Polar Solvents (e.g., hexane, toluene): Are expected to be poor solvents, as they cannot effectively solvate the polar functional groups of the molecule.

Predictive Models for Solvent Selection

To move beyond qualitative predictions, computational models can provide quantitative guidance.

HSP theory decomposes the total cohesive energy of a substance into three parameters:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

-

δH: Energy from hydrogen bonding.

The principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible[6]. By determining the HSP of Moc-L-tert-leucine, one can screen a database of solvents and select those with the smallest "Hansen Distance" (Ra), indicating higher probable solubility.

For highly accurate, ab initio predictions, more sophisticated models are employed.

-

COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model can predict thermodynamic properties, including solubility, from the molecular structure alone[7][8]. It is a powerful tool for screening solvents and predicting solubility trends, especially when experimental data is unavailable[9][10].

-

PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory): This equation of state model is particularly useful for modeling the solubility of complex molecules like amino acid derivatives[11][12][13]. It requires data on the molecule's melting properties (enthalpy of fusion and melting temperature) to make accurate predictions[11][12].

The use of these models represents a state-of-the-art approach to minimizing experimental effort by focusing on the most promising solvent candidates.

Experimental Determination of the Solubility Profile

While predictive models are invaluable, they must be validated by empirical data. The gold standard for determining the solubility of a solid in a liquid is the isothermal equilibrium (or shake-flask) method . This protocol is designed to be self-validating by ensuring that a true thermodynamic equilibrium is reached.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the isothermal equilibrium method for determining the solubility of this compound.

Sources

- 1. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 2. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. caymanchem.com [caymanchem.com]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. scispace.com [scispace.com]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 11. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Safety data sheet (SDS) and handling precautions for N-Methoxycarbonyl-L-tert-leucine

An In-Depth Technical Guide to the Safe Handling of N-Methoxycarbonyl-L-tert-leucine

Introduction: A Chemist's Perspective on this compound

This compound (Moc-L-tert-leucine) is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical development.[1] Its rigid, sterically hindered tert-butyl group provides unique conformational constraints, making it a valuable building block in medicinal chemistry. Most notably, it serves as a key intermediate in the synthesis of potent HIV protease inhibitors, including Atazanavir.[1][2][3]

While its utility is clear, its handling in a research and development setting demands a nuanced understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple recitation of Safety Data Sheet (SDS) information. It aims to provide drug development professionals with the causal reasoning behind specific handling precautions, fostering a proactive safety culture grounded in scientific principles. The information presented herein is a synthesis of available safety data, regulatory standards, and established best practices for handling fine chemical powders in a laboratory environment.

Compound Identification and Physicochemical Profile

A foundational element of safety is the unambiguous identification of the substance. Moc-L-tert-leucine is a white to off-white crystalline solid, and its key identifiers and properties are summarized below.[3][4] Understanding these properties, such as its limited water solubility and stability under normal conditions, informs appropriate storage and spill response measures.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | PubChem[5] |

| Synonyms | Moc-L-tert.Leucine, Methoxycarbonyl-L-tert-leucine | AK Scientific, ChemicalBook[2][6] |

| CAS Number | 162537-11-3 | SCBT, Atul Ltd[1][7] |

| Molecular Formula | C8H15NO4 | Fisher Scientific[4] |

| Molecular Weight | 189.21 g/mol | PubChem[5] |

| Appearance | White to off-white solid/powder | Fengchen Group[3] |

| Melting Point | 107 - 110 °C | Fisher Scientific[4] |

| Solubility | Soluble in ethyl acetate and methanol. Water solubility: 26.4 g/L at 20°C. | ChemicalBook, Fengchen Group[2][3][8] |

| Storage Temperature | 2 - 8°C (Refrigerated) | AK Scientific, ChemicalBook[2][6] |

Hazard Identification and Risk Analysis: A Tale of Conflicting Data

A critical review of available Safety Data Sheets reveals inconsistencies in the GHS (Globally Harmonized System) classification for Moc-L-tert-leucine. This is not uncommon for research chemicals that may have limited toxicological data.

-

Perspective 1 (Hazardous): Some suppliers classify the compound as an irritant.[6]

-

Perspective 2 (Non-Hazardous): Other major suppliers state the product is not considered hazardous under US OSHA Hazard Communication Standard 29 CFR 1910.1200.[4]

-

Perspective 3 (Aggregated Data): The ECHA C&L Inventory shows aggregated data where half of the notifications classify the substance as causing serious eye damage (H318) and being harmful to aquatic life (H412), while the other half does not meet the criteria for classification.[5]

Expert Recommendation: In the face of conflicting data, a conservative approach is mandated. Researchers must operate under the assumption that the compound presents the highest level of documented risk. Therefore, it should be handled as a substance capable of causing skin, eye, and respiratory irritation. The causality is clear: as a fine organic powder, it has the potential to become airborne, leading to inhalation, and direct contact can cause localized irritation on mucosal surfaces (eyes, respiratory tract) and skin.[6]

The following table summarizes the hazard and precautionary statements based on this conservative, protective approach.

| GHS Classification | Code | Statement | Source |

| Hazard Pictogram | GHS07 (Exclamation Mark) | ChemicalBook[2] | |

| Signal Word | Warning | ChemicalBook[2] | |

| Hazard Statements | H315 | Causes skin irritation | AK Scientific[6] |

| H319 | Causes serious eye irritation | AK Scientific[6] | |

| H335 | May cause respiratory irritation | AK Scientific[6] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | AK Scientific[6] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | AK Scientific[6] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | AK Scientific[6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | AK Scientific[6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | AK Scientific[6] | |

| P501 | Dispose of contents/container to an approved waste disposal plant | AK Scientific[6] |

The Hierarchy of Controls: A Systematic Approach to Exposure Mitigation

Effective safety management prioritizes engineering and administrative controls over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a fundamental concept in industrial hygiene and provides a framework for the safest possible handling of chemical substances.

Caption: Hierarchy of controls, from most to least effective.

-

Engineering Controls: The primary method for controlling exposure to Moc-L-tert-leucine powder is to handle it within a chemical fume hood or other ventilated enclosure.[9] This contains the solid particles at the source, preventing inhalation. When weighing, use of a local exhaust ventilation system or a balance enclosure is critical to minimize the dispersion of fine dust.[10]

-

Administrative Controls: All personnel must be trained on the specific hazards and handling procedures for this compound.[11] Work areas where it is used should be clearly designated. Standard Operating Procedures (SOPs) for handling, storage, and disposal must be written and strictly followed.[12]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a crucial barrier.[13]

Standard Operating Procedures: From Benchtop to Disposal

Adherence to detailed protocols is non-negotiable for ensuring safety and experimental integrity.

Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[14] Confirm the location of the nearest safety shower and eyewash station.[15]

-

PPE: Don appropriate PPE as described in the protocol below.

-

Weighing and Transfer: Conduct all weighing and transfer operations that may generate dust inside a fume hood or ventilated balance enclosure.[10] Use anti-static weighing dishes to prevent powder from clinging and becoming airborne.

-

Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

-

Post-Handling: After use, tightly close the container. Decontaminate spatulas and other equipment. Clean the work surface thoroughly.

-

Hand Washing: Always wash hands with soap and water after handling the chemical, even if gloves were worn.[6][15]

-

Storage: Store the container in a designated, clearly labeled area within a refrigerator at 2-8°C.[6] Ensure it is stored away from incompatible materials such as strong oxidizing agents.[9]

Protocol 1: Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical splash-resistant safety glasses or goggles with side protection at all times.[4][6]

-

Hand Protection: Wear chemical-resistant nitrile gloves. Inspect gloves for any signs of damage before use. If contact with the chemical occurs, remove gloves immediately, wash hands, and don a new pair.[14]

-

Body Protection: Wear a clean, buttoned lab coat to protect skin and clothing.[11]

-

Footwear: Closed-toe shoes are mandatory in the laboratory.[14]

-

Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required.[9] If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with a particle filter may be necessary.

Emergency Response Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[6]

-

Skin Contact: Take off contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][11]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Persistent irritation requires immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Workflow

The response to a spill depends on its scale and location. The following workflow provides a logical decision-making process for a small-scale laboratory spill.

Caption: Decision workflow for a small laboratory spill.

Protocol 2: Small Spill Clean-up Procedure

-

Alert & Restrict: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

PPE: Wear double nitrile gloves, safety goggles, and a lab coat.

-

Clean-up: Avoid dry sweeping, which can create dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6] Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area with a damp cloth. Place the cloth and any contaminated PPE (e.g., outer gloves) into the hazardous waste container.

-

Disposal: Dispose of the waste container according to your institution's chemical waste protocols.[11]

Stability, Reactivity, and Disposal

-

Reactivity and Stability: The compound is stable under recommended storage conditions (refrigerated, dry).[4][9] It should be kept away from strong oxidizing agents to prevent potentially hazardous reactions.[9]

-

Hazardous Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4][6] Firefighters should wear self-contained breathing apparatus.

-

Waste Disposal: All waste material, including empty containers and contaminated items, must be disposed of as chemical waste through a licensed contractor.[6][11] Do not dispose of it in regular trash or down the drain.[11]

Conclusion

This compound is a valuable tool in drug discovery, but its safe use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By adopting a conservative interpretation of the available hazard data and implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with rigorous administrative procedures and appropriate PPE—researchers can confidently handle this compound while minimizing risk to themselves and their colleagues. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

-

Safety Data Sheet (S)-N-(Methoxycarbonyl)-tert-leucine. AK Scientific, Inc.

-

N-(Methoxycarbonyl)-L-tert-leucine. PubChem, National Center for Biotechnology Information.

-

Safety Data Sheet (S)-N-(Methoxycarbonyl)-tert-leucine. Fisher Scientific.

-

MSDS - Safety Data Sheet Moc-Val-OH. AAPPTec, LLC.

-

Methoxycarbonyl-L-tert-leucine | 162537-11-3. ChemicalBook.

-

Safety Data Sheet N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tert-leucine. TCI Chemicals.

-

Safety Data Sheet N-(tert-Butoxycarbonyl)-L-leucine Monohydrate. TCI AMERICA - Spectrum Chemical.

-

Moc-L-Tert-Leucine CAS 162537-11-3. Fengchen Group Co., Ltd.

-

Laboratory Safety Guidelines for Peptide Handling. Biovera Research.

-

Amino Acid Standard - SAFETY DATA SHEET.

-

N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3. Atul Ltd.

-

This compound. HANGZHOU TIANYE CHEMICALS CO., LTD via ECHEMI.

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment.

-

N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3. Santa Cruz Biotechnology, Inc.

-

N-(Methoxycarbonyl)-L-Tert-Leucine. Atul Bioscience Ltd.

Sources

- 1. N-(Methoxycarbonyl)-L-Tert-Leucine | CAS No. 162537-11-3 | Atul Ltd [atul.co.in]

- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 3. Moc-L-Tert-Leucine CAS 162537-11-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. fishersci.com [fishersci.com]

- 5. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. echemi.com [echemi.com]

- 9. peptide.com [peptide.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. biovera.com.au [biovera.com.au]

- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 13. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 14. artsci.usu.edu [artsci.usu.edu]

- 15. agilent.com [agilent.com]

Literature review on N-Methoxycarbonyl-L-tert-leucine in antiviral research

This technical guide provides a comprehensive analysis of N-Methoxycarbonyl-L-tert-leucine (Moc-L-tert-leucine), a critical chiral building block in the synthesis of antiretroviral protease inhibitors.

Executive Summary

This compound (CAS: 162537-11-3) is a protected non-natural amino acid derivative serving as a "privileged scaffold" in modern drug design.[1] It combines the steric bulk of L-tert-leucine (L-Tle) with the electronic and hydrogen-bonding properties of the Methoxycarbonyl (Moc) capping group.

Its primary industrial application is as the P2 ligand precursor for Atazanavir (Reyataz), a widely prescribed HIV-1 protease inhibitor. Beyond HIV, the structural logic of this moiety—specifically the use of the tert-butyl side chain to fill hydrophobic S2 pockets—extends to next-generation inhibitors for HCV (Hepatitis C) and SARS-CoV-2, although specific N-terminal capping groups vary (e.g., Trifluoroacetyl in Nirmatrelvir).

This guide details the molecular architecture, synthesis pathways, and critical experimental protocols for utilizing Moc-L-tert-leucine in antiviral discovery.

Molecular Architecture & Mechanistic Logic

The efficacy of Moc-L-tert-leucine stems from its ability to address two fundamental challenges in protease inhibitor design: conformational entropy and metabolic stability .

The tert-Leucine Effect (The Anchor)

Natural amino acids (like Leucine or Valine) often fail to provide sufficient binding energy in the S2 subsite of viral proteases due to rotational freedom.

-

Steric Lock: The tert-butyl group is bulky and rigid. It restricts the rotation of the side chain (

angle), pre-organizing the inhibitor into a "bioactive conformation" even before binding. -

Hydrophobic Filling: It optimally fills the deep, hydrophobic S2 pockets of HIV protease and HCV NS3/4A protease, displacing water molecules and increasing binding affinity (

) via the hydrophobic effect. -

Metabolic Shield: Unlike Leucine, tert-leucine lacks benzylic or allylic protons and has no

-hydrogens, rendering it highly resistant to oxidative metabolism by Cytochrome P450 enzymes.

The Methoxycarbonyl (Moc) Cap (The Shield)

The N-terminal protection is not merely a synthetic handle; it is a pharmacophore.

-

H-Bonding: The carbamate carbonyl oxygen acts as a hydrogen bond acceptor for the backbone amides of the protease (often via a structural "flap" water molecule in HIV protease).

-

Lipophilicity Balance: The methoxy group modulates the LogP, enhancing membrane permeability compared to a free amine or a charged terminus.

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 1: SAR Logic of the Moc-L-tert-leucine pharmacophore illustrating the dual role of the Moc cap (binding) and tert-butyl tail (stability/affinity).[2][3][4]

Synthesis & Manufacturing Workflows

The production of Moc-L-tert-leucine requires high enantiomeric purity (>99% ee), as the D-isomer can drastically reduce antiviral potency. Two primary routes are employed: Chemical Derivatization and Chemo-Enzymatic Synthesis.

Route A: Chemical Derivatization (Standard)

This route starts with commercially available L-tert-leucine.

-

Reagents: Methyl chloroformate (or dimethyl dicarbonate), NaOH, Dioxane/Water.

-

Mechanism: Schotten-Baumann reaction.

-

Pros: High yield, straightforward scale-up.

-

Cons: Depends on the cost/availability of chiral L-tert-leucine.

Route B: Chemo-Enzymatic (Cost-Effective)

This route synthesizes the chiral amino acid from an achiral precursor, Trimethylpyruvate (TMP).

-

Enzyme: Leucine Dehydrogenase (LeuDH) with Formate Dehydrogenase (FDH) for cofactor recycling (NADH).

-

Mechanism: Reductive amination of TMP to L-tert-leucine, followed by chemical protection.

-

Pros: Uses cheap starting materials; Enzyme ensures 100% theoretical yield and high ee.

Visualization: Synthesis Pathways

Figure 2: Comparison of Chemo-enzymatic and Direct Chemical synthesis routes for Moc-L-tert-leucine.

Experimental Protocols

Protocol 1: Synthesis of this compound

Adapted from industrial standard procedures (e.g., Vertex, BMS patents).

Objective: To protect L-tert-leucine with a methoxycarbonyl group.[1][5][6] Scale: 5.0 g input.

Reagents:

-

L-tert-Leucine (5.0 g, 38.1 mmol)

-

Methyl Chloroformate (4.0 g, 42.0 mmol, 1.1 eq)

-

NaOH (2N solution)[7]

-

1,4-Dioxane (20 mL)

Step-by-Step Workflow:

-

Dissolution: In a 250 mL round-bottom flask, dissolve L-tert-leucine (5.0 g) in 2N NaOH (40 mL). Ensure the solution is clear.

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Addition: Add 1,4-dioxane (20 mL). While stirring vigorously, add Methyl Chloroformate dropwise over 30 minutes. Critical: Maintain pH between 9-10 by adding additional NaOH if necessary (use a pH meter).

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3-4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1, stain with Ninhydrin; starting material amine will disappear).

-

Work-up:

-

Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove unreacted chloroformate.

-

Acidify the aqueous layer carefully with 2N HCl to pH 1-2. The product will precipitate or form an oil.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Hexane/EtOAc if necessary, though the crude is often sufficiently pure.

-

Expected Yield: ~6.8 g (95%).

-

Characterization:

NMR (

-

Protocol 2: Coupling to Hydrazine Core (Atazanavir Precursor)

This step demonstrates the utility of the building block in assembling the Atazanavir backbone.

Objective: Coupling Moc-L-tert-leucine to the hydrazine isostere (e.g., tert-butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate).

Reagents:

-

Moc-L-tert-leucine (1.0 eq)

-

Hydrazine Core (1.0 eq)

-

Coupling Agent: TBTU or HATU (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.5 eq)

-

Solvent: DMF or DCM.

Workflow:

-

Activation: Dissolve Moc-L-tert-leucine and TBTU in dry DMF under Nitrogen. Stir for 15 minutes at 0°C to activate the carboxylic acid.

-

Coupling: Add the Hydrazine Core followed by DIPEA.

-

Incubation: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12-16h).

-

Quench: Dilute with EtOAc, wash with 5%

, Water, and Brine. -

Result: The resulting intermediate contains the "Left-Wing" of the Atazanavir molecule.

Quantitative Data Summary

Table 1: Comparative Properties of N-Capping Groups on L-tert-Leucine

Why Methoxycarbonyl is chosen for Atazanavir over other common protecting groups.

| Property | Methoxycarbonyl (Moc) | tert-Butoxycarbonyl (Boc) | Trifluoroacetyl (TFA) | Benzyloxycarbonyl (Cbz) |

| Formula | ||||

| Steric Size | Small/Medium | Large (Bulky) | Small | Very Large |

| H-Bond Potential | High (Acceptor) | High | Low (Electron Withdrawing) | Medium |

| Metabolic Stability | High | High | High | Low (Hydrolysis risk) |

| Primary Use | Atazanavir (HIV) | Synthetic Intermediate | Nirmatrelvir (COVID-19)* | Peptide Synthesis |

| Lipophilicity | Moderate | High | Moderate | High |

*Note: Nirmatrelvir uses N-trifluoroacetyl-L-tert-leucine, highlighting that while the tert-leucine core is conserved across viruses, the cap is tuned for the specific protease pocket.

Future Outlook: Beyond HIV

While Moc-L-tert-leucine is synonymous with Atazanavir, the L-tert-leucine scaffold remains vital in ongoing research:

-

SARS-CoV-2 Mpro Inhibitors: Second-generation Mpro inhibitors are exploring Moc-caps to adjust the solubility profile of Nirmatrelvir analogs.

-

HCV NS3/4A: The resistance profile of HCV proteases often requires bulky P2 substituents. Moc-L-tert-leucine derivatives are used in "Next-Gen" macrocyclic inhibitor design to combat D168A mutations.

References

-

Synthesis of Atazanavir

-

Moc-L-tert-Leucine Synthesis (Chemical)

-

Enzymatic Synthesis (LeuDH)

- Title: Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Applic

- Source: MDPI Biomolecules, 2022.

-

URL:[Link]

-

SARS-CoV-2 Mpro Inhibitors (Comparative Context)

- Title: An Oral SARS-CoV-2 Mpro Inhibitor Clinical Candidate for the Tre

- Source: Science / MedRxiv (Pfizer).

-

URL:[Link]

-

Chemical Properties & Safety

- Title: N-(Methoxycarbonyl)-L-tert-leucine Compound Summary.

- Source: PubChem CID 11263950.

-

URL:[Link]

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. US6476231B2 - Process for the preparation of N-carboxy-t-leucine anhydride - Google Patents [patents.google.com]

- 6. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 7. Methoxycarbonyl-L-tert-leucine synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 10. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of Atazanavir, a critical protease inhibitor used in the treatment of HIV-1. The protocols detailed herein focus on a convergent synthesis strategy, highlighting the preparation and utilization of the key chiral intermediate, N-Methoxycarbonyl-L-tert-leucine. This guide is intended to provide researchers and process chemists with a scientifically grounded, step-by-step methodology, complete with explanations of the underlying chemical principles, reaction parameters, and visualization of the synthetic pathway.

Introduction: The Significance of Atazanavir and its Synthesis

Atazanavir (marketed as Reyataz®) is an azapeptide protease inhibitor that plays a vital role in antiretroviral therapy.[1][2] Its mechanism of action involves binding to the active site of the HIV-1 protease, thereby preventing the cleavage of viral Gag and Gag-Pol polyproteins and resulting in the formation of immature, non-infectious viral particles.[1] Unlike other protease inhibitors, Atazanavir offers the clinical advantages of once-daily dosing and a more favorable lipid profile.[2]

The synthesis of Atazanavir is a complex, multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic effect. A common and efficient approach is a convergent synthesis, which involves the preparation of key fragments that are later coupled to form the final molecule.[3][4] Central to this strategy is the chiral amino acid derivative, this compound. This bulky, non-natural amino acid fragment is crucial for the drug's activity and bioavailability.[1] Its proper synthesis and subsequent coupling are critical steps that dictate the overall efficiency and purity of the final active pharmaceutical ingredient (API).

This guide will detail the synthesis of Atazanavir, breaking it down into four primary stages:

-

Protocol 1: Synthesis of the this compound intermediate.

-

Protocol 2: Preparation of the core diamine epoxide intermediate.

-

Protocol 3: The crucial coupling reaction between the two key intermediates.

-

Protocol 4: Final conversion to Atazanavir bisulfate, the common salt form.

Overall Synthetic Strategy

The synthesis of Atazanavir is approached through a convergent strategy, which enhances overall efficiency by allowing for the parallel preparation of complex intermediates. The molecule is retrosynthetically disconnected into three main building blocks: the biaryl hydrazine unit, a chiral diamine epoxide, and the this compound side chain. These are assembled to create the final drug substance.

Diagram 1: Convergent Synthesis Workflow for Atazanavir

Caption: High-level overview of the convergent synthetic route to Atazanavir bisulfate.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this key intermediate involves the protection of the amino group of L-tert-leucine with a methoxycarbonyl group. This is typically achieved by reacting the amino acid with methyl chloroformate under basic conditions.

Rationale: The methoxycarbonyl group serves as a stable protecting group for the amine, preventing it from participating in unwanted side reactions during subsequent coupling steps. The use of a mild base like sodium hydroxide is crucial to deprotonate the amino group, making it nucleophilic, while also neutralizing the HCl byproduct of the reaction.

Reaction Scheme: L-tert-Leucine + Methyl Chloroformate --(NaOH, Dioxane/H₂O)--> this compound

Materials and Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles |

| L-tert-Leucine | 131.17 | 5.0 g | 38.1 mmol |

| Methyl Chloroformate | 94.50 | 5.8 mL | 76.3 mmol |

| Sodium Hydroxide (2N) | 40.00 | 62 mL | 124 mmol |

| 1,4-Dioxane | 88.11 | 20 mL | - |

| Hydrochloric Acid (1N) | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | 2 x 50 mL | - |

| Anhydrous Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 5.0 g of L-tert-leucine in a mixture of 20 mL of 1,4-dioxane and 62 mL of 2N sodium hydroxide solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

While maintaining the temperature at 0°C, add 5.8 mL of methyl chloroformate dropwise to the stirred solution. Ensure the pH remains between 8 and 9.[5]

-

After the addition is complete, remove the ice bath and warm the mixture to 60°C. Stir continuously for 18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and extract with dichloromethane to remove any unreacted methyl chloroformate.

-

Separate the aqueous layer and acidify it to a pH of approximately 2-3 with 1N hydrochloric acid at 0°C.

-

Extract the acidified aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[5]

Expected Yield: Quantitative.

Protocol 2: Preparation of the Diamine Epoxide Intermediate

This protocol describes a common route to the core diamine epoxide, which involves the reaction of a protected hydrazine with a chiral epoxide.

Rationale: The epoxide ring is a key electrophilic site for the subsequent nucleophilic attack by the amino acid derivative. The stereochemistry of this intermediate is critical and is often established through asymmetric synthesis or the use of chiral starting materials.[6]

Procedure: This synthesis is complex and often proprietary. A generalized approach involves the coupling of a biaryl hydrazine, such as N-1-(tert-butoxycarbonyl)-N-2-[4-(pyridine-2-yl)benzyl] hydrazine, with a suitable chiral epoxide precursor, followed by deprotection steps.[7][8] The synthesis of the biaryl hydrazine itself can be a multi-step process, for example, involving a Suzuki-Miyaura cross-coupling reaction.[9][10] The deprotection of the resulting intermediate with an acid like HCl yields the hydrochloride salt of the diamine, ready for the next coupling step.[11]

Protocol 3: Coupling of this compound with the Diamine Intermediate

This is the central fragment-coupling step in the convergent synthesis of Atazanavir. It involves forming an amide bond between the carboxylic acid of the N-protected L-tert-leucine and the primary amine of the diamine intermediate.

Rationale: This reaction forms one of the key amide bonds in the Atazanavir backbone. The use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of an activator such as 1-hydroxybenzotriazole (HOBt) is common for forming amide bonds efficiently and with minimal side reactions.[7] DCC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress side reactions and reduce the risk of racemization.

Diagram 2: Mechanism of DCC/HOBt Mediated Amide Coupling

Caption: Simplified mechanism for the amide bond formation step.

Materials and Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles |

| This compound | 189.22 | 4.16 g | 22.0 mmol |

| Diamine Intermediate HCl Salt | - | 12.2 g | - |

| Dicyclohexylcarbodiimide (DCC) | 206.33 | 4.54 g | 22.0 mmol |

| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 3.42 g | 25.3 mmol |

| Dichloromethane (DCM) | 84.93 | 80 mL | - |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - |

| Ethyl Acetate (EtOAc) | 88.11 | 100 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 4.16 g of this compound and 3.42 g of HOBt in a mixture of 40 mL of DCM and 10 mL of DMF.

-

Cool the solution to 0-5°C in an ice bath.

-

In a separate flask, dissolve 4.54 g of DCC in 20 mL of DCM. Add this solution to the cooled reaction mixture.

-

Stir the resulting suspension at 0-5°C for approximately one hour.

-

Add a suspension of 12.2 g of the diamine intermediate hydrochloride salt in 20 mL of DCM to the reaction mixture.

-

Stir the reaction overnight, allowing it to slowly warm to room temperature.

-

Filter off the solid dicyclohexylurea (DCU) byproduct.

-

Evaporate the filtrate in vacuo to obtain an oily residue.

-

Take up the residue in 100 mL of EtOAc, which will cause further precipitation. Filter off the solid and collect the filtrate containing the coupled product.[7]

Note: Further steps, such as deprotection of other protecting groups, may be necessary depending on the specific diamine intermediate used.

Protocol 4: Formation of Atazanavir Bisulfate

The final step in the synthesis is the formation of the bisulfate salt, which is the form used in the final drug product. This improves the solubility and bioavailability of the drug.[12]

Rationale: Atazanavir free base has low aqueous solubility.[12] Forming a salt, such as the bisulfate, significantly increases its solubility, which is essential for an orally administered drug. The process often involves a carefully controlled crystallization to obtain the desired polymorphic form.[13][14]

Materials and Reagents:

| Reagent | MW ( g/mol ) | Quantity | Moles |

| Atazanavir Free Base | 704.86 | 10 g | 14.2 mmol |

| Ethanol | 46.07 | As needed | - |

| Acetone | 58.08 | As needed | - |

| Sulfuric Acid (conc.) | 98.08 | ~0.78 mL | ~14.2 mmol |

Procedure:

-

Dissolve the crude Atazanavir free base in a suitable organic solvent system, such as a mixture of ethanol and acetone.[13][15]

-

Heat the solution to approximately 40-50°C to ensure complete dissolution.

-

Slowly add a stoichiometric amount of concentrated sulfuric acid dropwise to the solution. The rate of addition can be critical for controlling crystal size and form.[13]

-

Optionally, seed the solution with pre-existing Form A crystals of Atazanavir bisulfate to ensure the correct polymorph is formed.[13]

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

-

Collect the precipitated Atazanavir bisulfate crystals by filtration.

-

Wash the crystals with a cold solvent, such as acetone, and dry under vacuum.

Conclusion

The synthesis of Atazanavir via the this compound intermediate represents a robust and scalable approach to this important antiretroviral drug. Success in this synthesis hinges on careful control of reaction conditions, particularly in the formation of the chiral intermediates and the crucial amide bond coupling step. The protocols outlined in this guide provide a detailed framework for researchers to produce Atazanavir with high purity and yield. As with any complex organic synthesis, careful monitoring of each step and characterization of intermediates are paramount to achieving the desired outcome.

References

-

GPATINDIA. (2020, May 4). ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

- Galimberti, L., et al. (2008). Process for the preparation of atazanavir.

-

Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. Organic Process Research & Development, 12(1), 69–75. [Link]

-

Syrris. Synthesis the HIV protease inhibitor Atazanavir. [Link]

- Suri, S., et al. (2006). Process for preparing atazanavir bisulfate and novel forms.

-

Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry, 11(39), 6806–6813. [Link]

-

Fan, X., et al. (2008). An Efficient and Practical Synthesis of the HIV Protease Inhibitor Atazanavir via a Highly Diastereoselective Reduction Approach. ResearchGate. [Link]

- CN105111105A. (2015). Preparation method of this compound.

- WO2013014633A1. (2013). Process for preparation of atazanavir or its bisulfate salt.

-

Kaduk, J. A., et al. (2020). Crystal structure of atazanavir, C38H52N6O7. Powder Diffraction, 35(2), 1-7. [Link]

- US6476231B2. (2002). Process for the preparation of N-carboxy-t-leucine anhydride.

-

Dalla-Vechia, L., et al. (2013). A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir. Organic & Biomolecular Chemistry. [Link]

-

Gsrs. DES-N-(METHOXYCARBONYL)-L-TERT-LEUCINE BIS-BOC ATAZANAVIR. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2015). Design and Evaluation of Atazanavir Bi Sulfate Nanosuspension. [Link]

-

Pharmaffiliates. Des-N-(methoxycarbonyl)-L-tert-leucine Bis-Boc Atazanavir-d5. [Link]

-

MDPI. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. [Link]

-

WIPO Patentscope. (2005). PROCESS FOR PREPARING ATAZANAVIR BISULFATE AND NOVEL FORMS. WO/2005/108349. [Link]

-

ResearchGate. (2005). Review of atazanavir: A novel HIV protease inhibitor. [Link]

-

EPO. (2011). TABLETED COMPOSITIONS CONTAINING ATAZANAVIR. Patent 2178511. [Link]

- Google Patents. (2013). Process for the preparation of atazanavir sulfate substantially free of diastereomers. EP2542527A2.

- Google Patents. (2018).

-

Nature Communications. (2020). A moisture-tolerant route to unprotected α/β- amino acid N-carboxyanhydrides and facile synthesis of. [Link]

Sources

- 1. ATAZANAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41464G [pubs.rsc.org]

- 5. Methoxycarbonyl-L-tert-leucine synthesis - chemicalbook [chemicalbook.com]

- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development | MDPI [mdpi.com]

- 7. EP1930324A1 - Process for the preparation of atazanavir - Google Patents [patents.google.com]

- 8. WO2013014633A1 - Process for preparation of atazanavir or its bisulfate salt - Google Patents [patents.google.com]

- 9. Synthesis the HIV protease inhibitor Atazanavir | Syrris [syrris.jp]

- 10. A three step continuous flow synthesis of the biaryl unit of the HIV protease inhibitor Atazanavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2542527A2 - Process for the preparation of atazanavir sulfate substantially free of diastereomers - Google Patents [patents.google.com]

- 12. globalresearchonline.net [globalresearchonline.net]

- 13. EP1755596A2 - Process for preparing atazanavir bisulfate and novel forms - Google Patents [patents.google.com]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 15. TABLETED COMPOSITIONS CONTAINING ATAZANAVIR - Patent 2178511 [data.epo.org]

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids

An Expert's Guide to Peptide Coupling with N-Methoxycarbonyl-L-tert-leucine

In the landscape of pharmaceutical development and peptide chemistry, the synthesis of peptides containing sterically demanding residues is a persistent challenge. This compound (Moc-L-tert-leucine) stands out as a critical building block, particularly for its role as a key intermediate in the synthesis of vital therapeutics, including the HIV protease inhibitor Atazanavir[1][2][3].

This compound is an N-protected, non-proteinogenic amino acid characterized by a bulky tert-butyl side chain. This structural feature, while crucial for the therapeutic activity of the final peptide, imposes significant steric hindrance that can dramatically impede the kinetics of peptide bond formation[3][4]. For researchers and drug development professionals, this translates to a higher risk of incomplete reactions, low yields, and potential epimerization.

This guide provides an in-depth exploration of the principles and protocols for effectively coupling Moc-L-tert-leucine. Moving beyond a simple list of steps, we will delve into the causality behind experimental choices, compare the efficacy of various coupling strategies, and provide detailed, field-proven protocols to empower scientists to overcome the challenges associated with this unique and valuable amino acid derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 162537-11-3 | [1] |

| Molecular Formula | C₈H₁₅NO₄ | [5][6] |

| Molecular Weight | 189.21 g/mol | [5][6] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in ethyl acetate and methanol | [2] |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [7] |

The Core Challenge: Understanding Steric Hindrance in Peptide Coupling

The formation of a peptide bond is a condensation reaction involving the activation of a carboxylic acid group on one amino acid, making it susceptible to nucleophilic attack from the amino group of the next[8][9]. Coupling reagents are the catalysts that facilitate this activation[10][11].

The bulky tert-butyl group of Moc-L-tert-leucine physically obstructs the approach of the incoming amine nucleophile to the activated carboxyl group. This steric shield slows the reaction rate significantly. Consequently, standard coupling conditions may prove insufficient, necessitating the use of highly reactive coupling reagents and optimized protocols to drive the reaction to completion.

Strategic Selection of Coupling Reagents

The success of coupling a sterically hindered residue like Moc-L-tert-leucine is critically dependent on the choice of coupling reagent. These reagents are broadly classified into three main families: carbodiimides, aminium/uronium salts, and phosphonium salts.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC), are classic coupling reagents[11]. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate[12][13].

-

Mechanism Insight: This intermediate is prone to a debilitating side reaction: an intramolecular rearrangement to form a stable, unreactive N-acylurea, which terminates the coupling process[8][12].

-

The Critical Role of Additives: To mitigate this side reaction and reduce the risk of racemization, carbodiimide couplings must be performed with nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or, more preferably, its safer and more efficient modern analogs like Oxyma Pure[8][10]. These additives rapidly convert the O-acylisourea intermediate into a more stable, yet still highly reactive, active ester.

-

Practical Choice: DIC is generally preferred over DCC in solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble in common solvents like DMF, simplifying purification, whereas the dicyclohexylurea (DCU) from DCC is poorly soluble and requires filtration[8][12].

Aminium/Uronium Salt Reagents

This class of reagents, which includes HATU, HBTU, and HCTU, represents the gold standard for difficult couplings[4]. They are generally more reactive and efficient than carbodiimide systems, especially for hindered amino acids.

-

Mechanism of Action: Despite being commonly referred to as uronium salts, reagents like HATU and HBTU exist as aminium (or guanidinium) salts[14][15]. In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to form a highly reactive active ester. HATU, which forms an OAt ester, is particularly effective due to the electron-withdrawing nature and anchimeric assistance of its 7-azabenzotriazole core, leading to rapid reaction kinetics and low racemization[11].

-

Key Consideration: A potential side reaction with aminium salts is the guanidinylation of the free N-terminal amine if the coupling reagent is used in significant excess relative to the carboxylic acid, which caps the peptide chain[8][16].

Phosphonium Salt Reagents

Phosphonium salts like PyBOP and PyAOP are also highly effective coupling reagents[15].

-

Distinct Advantage: A key advantage of phosphonium salts is that they do not cause the guanidinylation side reaction seen with aminium salts. This allows them to be used in excess to drive slow reactions to completion without the risk of chain termination. PyAOP is particularly potent and has shown great efficacy in coupling N-methylated and other hindered residues[15][17].

Table 2: Comparative Overview of Coupling Reagents for Hindered Systems

| Reagent Class | Examples | Advantages | Disadvantages |

| Carbodiimides | DIC, EDC | Cost-effective; well-established. | Slower reaction rates; requires additives (e.g., Oxyma Pure) to suppress side reactions and racemization[8][12]. |

| Aminium Salts | HATU, HCTU | High reactivity and efficiency, especially for hindered couplings; low racemization[4][11]. | Higher cost; potential for guanidinylation side reaction if used in excess[8][16]. |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity; no guanidinylation side reaction, allowing use of excess reagent. | Higher cost; byproducts can complicate purification. |

Experimental Protocols and Methodologies

The following protocols are designed to provide a robust starting point for the successful coupling of this compound in a solid-phase synthesis workflow.

Visualizing the Workflow: The SPPS Coupling Cycle

The diagram below outlines the fundamental steps in a single coupling cycle during Solid-Phase Peptide Synthesis (SPPS).

Caption: Formation of a reactive OAt-ester via HATU for subsequent amidation.

Protocol 2: Cost-Effective Coupling using DIC/Oxyma Pure

This protocol provides a robust and more economical alternative to aminium/phosphonium salts, leveraging the high performance of modern carbodiimide additives.

Materials and Reagents:

-

Fmoc-deprotected peptide-resin

-

This compound (4.0 eq.)

-

Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) (4.0 eq.)

-

N,N'-Diisopropylcarbodiimide (DIC) (4.0 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Reaction vessel for SPPS

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes. Drain the solvent.

-

Activation Solution Preparation: In a separate vial, dissolve this compound (4.0 eq.) and Oxyma Pure (4.0 eq.) in DMF.

-

Causality Note: Oxyma Pure is a highly effective, non-explosive HOBt alternative that accelerates the reaction and acts as a potent racemization suppressant.[8]

-

-

Carbodiimide Addition: Add DIC (4.0 eq.) to the solution and mix for 1-2 minutes for pre-activation.

-

Coupling Reaction: Transfer the activated mixture to the resin. Agitate at room temperature for 3-6 hours.

-

Monitoring and Recoupling: Monitor the reaction with the ninhydrin test. If incomplete, perform a second coupling.

-

Washing: Upon completion, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x).

Troubleshooting and Purification

-

Problem: Incomplete Coupling (Persistent Positive Kaiser Test):

-

Solution 1: Always perform a "double coupling" as a default strategy for this residue.

-

Solution 2: Increase the coupling time (up to 12-24 hours for very difficult sequences).

-

Solution 3: Switch to a more potent coupling reagent. If DIC/Oxyma is failing, move to HATU. If HATU is failing, consider phosphonium reagents like PyAOP.

-

-

Purification Considerations:

-

The standard method for purifying the final cleaved peptide is reversed-phase high-performance liquid chromatography (RP-HPLC).[18][19]

-

The bulky and hydrophobic tert-butyl group of the tert-leucine residue will significantly increase the peptide's hydrophobicity. This typically results in a longer retention time on C18 columns.[20]

-

You may need to adjust your gradient to use a higher percentage of organic solvent (e.g., acetonitrile with 0.1% TFA) for efficient elution.[19][20]

-

Conclusion

The successful incorporation of this compound into a peptide sequence is an achievable goal that hinges on a sound understanding of steric effects and the strategic selection of powerful coupling reagents. While its bulky nature presents a formidable challenge, the use of high-reactivity aminium salts like HATU or optimized carbodiimide protocols with modern additives like Oxyma Pure provides a reliable pathway to success. By employing the detailed protocols and mechanistic insights provided in this guide, researchers can confidently navigate the complexities of synthesizing these valuable peptides, advancing the frontiers of drug discovery and development.

References

- BenchChem. (n.d.). A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids.

- Aapptec Peptides. (2021). Carbodiimides and Additives.

- BenchChem. (n.d.). The Core Principles and Applications of Uronium Salt Coupling Agents: A Technical Guide.

- Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (n.d.). Mechanism of peptide bond formation through carbodiimide. ResearchGate.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- Aapptec Peptides. (n.d.). Coupling Reagents.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- PubChem. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.

- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.

- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.

- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.

- BenchChem. (n.d.). Mastering Peptide Synthesis: The Crucial Role of EDC HCl.

- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.

- Google Patents. (n.d.). CN105111105A - Preparation method of this compound.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine.

- PubMed. (n.d.). Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule.

- LGC Standards. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.

- Santa Cruz Biotechnology. (n.d.). N-(Methoxycarbonyl)-L-tert-leucine.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- BenchChem. (n.d.). Technical Support Center: Purification of Peptides Synthesized with Methyl (tert-butoxycarbonyl)-L-leucinate.

- Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis.

- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- ResearchGate. (n.d.). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.

- Aapptec, LLC. (n.d.). Solid Phase Peptide Synthesis, A Practical Guide.

- ChemicalBook. (n.d.). Methoxycarbonyl-L-tert-leucine synthesis.

- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.

- Thermo Fisher Scientific. (n.d.). Peptide Design: Principles & Methods.

- ResearchGate. (2025). Procedures to Improve Difficult Couplings.

- MDPI. (n.d.). Characterization of a New Marine Leucine Dehydrogenase from Pseudomonas balearica and Its Application for L-tert-Leucine Production.

- TCI EUROPE N.V. (n.d.). tert-Leucine [Natural Amino Acid Derivatives].

Sources

- 1. CN105111105A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. Methoxycarbonyl-L-tert-leucine | 162537-11-3 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-(Methoxycarbonyl)-L-tert-leucine | C8H15NO4 | CID 11263950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(Methoxycarbonyl)-L-tert-leucine | CAS 162537-11-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. N-(Methoxycarbonyl)-L-tert-leucine | LGC Standards [lgcstandards.com]

- 8. bachem.com [bachem.com]

- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 12. peptide.com [peptide.com]

- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. file.globalso.com [file.globalso.com]

- 18. bachem.com [bachem.com]

- 19. lcms.cz [lcms.cz]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Procedure for introducing N-methoxycarbonyl protecting group to L-tert-leucine

Application Note & Protocol

A Validated Method for the N-Methoxycarbonyl Protection of L-tert-Leucine

Introduction: The Strategic Importance of N-Protection in Synthesis

In the fields of peptide synthesis and pharmaceutical development, the strategic protection and deprotection of functional groups is a cornerstone of success.[1][2] The α-amino group of an amino acid must be reversibly masked to prevent unwanted side reactions and ensure regioselective bond formation during coupling procedures.[1][2] The methoxycarbonyl (Moc) group is a simple yet robust carbamate protecting group, often installed under Schotten-Baumann conditions.[3]

L-tert-leucine is a non-proteinogenic amino acid characterized by its sterically demanding tert-butyl side chain. Its derivatives are critical building blocks in modern pharmaceuticals. Specifically, N-(Methoxycarbonyl)-L-tert-leucine is a pivotal intermediate in the synthesis of potent HIV protease inhibitors, including Atazanavir.[4][5] This application note provides a comprehensive, validated protocol for the efficient synthesis of N-(Methoxycarbonyl)-L-tert-leucine, grounded in established chemical principles.

Reaction Mechanism and Scientific Rationale

The introduction of the methoxycarbonyl group onto L-tert-leucine is achieved via a nucleophilic acyl substitution reaction with methyl chloroformate. The procedure is conducted under biphasic Schotten-Baumann conditions, which are classic for the N-acylation of amines in the presence of a free carboxylic acid.[6][7]

Causality Behind Experimental Choices:

-

Base (Sodium Hydroxide): The reaction is performed in an aqueous basic solution. The sodium hydroxide serves two critical functions:

-

It deprotonates the ammonium group of the L-tert-leucine zwitterion, unmasking the nucleophilic free amine.

-

It neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction, driving the equilibrium towards product formation.

-

-

pH Control: Maintaining a pH between 8 and 9 is crucial.[8] If the pH becomes too low (acidic), the amine remains protonated and non-nucleophilic. If the pH is too high, it can promote the hydrolysis of the methyl chloroformate reagent. Critically, keeping the pH above the amine's pKa prevents the chloroformate from reacting with the carboxylate group, which would lead to the formation of mixed anhydrides and subsequent dipeptide impurities that are difficult to remove.[6]

-

Biphasic System (Dioxane/Water): L-tert-leucine is soluble in the aqueous base, while the acylating agent, methyl chloroformate, is more soluble in the organic phase (1,4-dioxane).[6][8] This biphasic system allows for controlled addition and reaction at the interface, moderating the reactivity of the highly electrophilic methyl chloroformate.

-

Temperature Control: The initial addition of methyl chloroformate is performed at 0°C to control the exothermic reaction and minimize potential side reactions. The subsequent heating to 60°C ensures the reaction proceeds to completion in a reasonable timeframe.[8]

Reaction Mechanism:

Caption: Step-by-step workflow for the synthesis of N-Moc-L-tert-leucine.

3.4 Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add L-tert-leucine (5.0 g, 38.1 mmol).

-

Add 1,4-dioxane (20 mL) and a 2N sodium hydroxide solution (approx. 62 mL). Stir until the solid is fully dissolved.

-

Cool the reaction mixture to 0°C using an ice bath.

-

Verify that the pH of the solution is between 8 and 9 using a calibrated pH meter or pH strips. Adjust with 2N NaOH if necessary.

-

-

Reagent Addition:

-

Add methyl chloroformate (5.8 mL, 75.3 mmol, ~2.0 equivalents) to a dropping funnel.

-

Add the methyl chloroformate dropwise to the stirred, cooled solution over 30-45 minutes. Monitor the temperature to ensure it does not rise above 5°C.

-

Continuously monitor the pH during the addition and add drops of 2N NaOH as needed to maintain a pH of 8-9.

-

-

Reaction:

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Place the flask in a heating mantle and warm the reaction mixture to 60°C.

-

Maintain stirring at 60°C for 18 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) if desired.

-

-

Workup and Extraction:

-

After 18 hours, cool the reaction mixture to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel and extract with dichloromethane (DCM, 2 x 50 mL) to remove unreacted methyl chloroformate and other organic-soluble impurities. Discard the organic (DCM) layers.

-

Carefully acidify the remaining aqueous layer to a pH of ~2-3 with a 1N hydrochloric acid solution. A white precipitate may form.

-

Extract the acidified aqueous layer with ethyl acetate (EtOAc, 3 x 75 mL). The desired product will move into the organic phase.

-

Combine the organic (EtOAc) layers.

-

-

Purification and Isolation:

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid.

-

Add hexane (50 mL) to the crude product and stir vigorously for 1 hour. This process washes away nonpolar impurities and helps to break up the solid.

-

Isolate the final product by vacuum filtration, washing the filter cake with a small amount of cold hexane.

-

Dry the resulting white solid under vacuum to a constant weight. A quantitative yield is expected. [4][8]

-

Results: Product Characterization

The final product, N-(Methoxycarbonyl)-L-tert-leucine, should be obtained as a white solid. Its identity and purity can be confirmed by standard analytical techniques.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoic acid | [9] |

| Molecular Formula | C₈H₁₅NO₄ | [9][10] |

| Molecular Weight | 189.21 g/mol | [9] |

| CAS Number | 162537-11-3 | [5] |

| Appearance | White to off-white powder/solid | [5][8] |

| Storage | 2-8°C for long-term storage | [10] |

Table 2: Spectroscopic and Analytical Data

| Analysis Type | Observed Data |

| ¹H NMR (300MHz, CDCl₃) | δ 5.25 (d, 1H, J=10.5Hz), 4.19 (d, 1H, J=9.6Hz), 3.70 (s, 3H), 1.03 (s, 9H) [4][8] |

| Mass Spec (MS) | [M-1]⁻ 188 (100%) [4][8] |

| IR Spectrum (KBr, cm⁻¹) | 3379, 2974, 1727, 1688, 1546, 1466, 1332, 1263, 1211, 1070 cm⁻¹ [4][8] |